Cas no 897610-98-9 (N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)cyclohexanecarboxamide)

N-(2-{4-(2-Methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)cyclohexanecarboxamide is a synthetic organic compound featuring a cyclohexanecarboxamide core linked to a 2-methoxyphenyl-substituted piperazine sulfonamide moiety. This structure confers potential pharmacological relevance, particularly in receptor modulation due to the piperazine and sulfonamide functional groups. The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability, while the methoxyphenyl moiety may influence binding affinity at specific targets. The sulfonamide bridge contributes to structural rigidity and metabolic stability. This compound is of interest in medicinal chemistry research for its tailored molecular architecture, which may be optimized for selectivity and efficacy in biological systems. Suitable for exploratory studies in drug discovery and biochemical applications.
N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)cyclohexanecarboxamide structure
897610-98-9 structure
Product Name:N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)cyclohexanecarboxamide
CAS No:897610-98-9
MF:C20H31N3O4S
MW:409.542844057083
CID:6068125
PubChem ID:16808985
Update Time:2025-11-01

N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)cyclohexanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)cyclohexanecarboxamide
    • N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]cyclohexanecarboxamide
    • HMS3027A21
    • CHEMBL1704204
    • N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)cyclohexanecarboxamide
    • MLS001235199
    • SMR000808000
    • F2068-0524
    • 897610-98-9
    • AKOS024625166
    • N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)cyclohexanecarboxamide
    • Inchi: 1S/C20H31N3O4S/c1-27-19-10-6-5-9-18(19)22-12-14-23(15-13-22)28(25,26)16-11-21-20(24)17-7-3-2-4-8-17/h5-6,9-10,17H,2-4,7-8,11-16H2,1H3,(H,21,24)
    • InChI Key: PQLFJISUTDQHIA-UHFFFAOYSA-N
    • SMILES: C1(C(NCCS(N2CCN(C3=CC=CC=C3OC)CC2)(=O)=O)=O)CCCCC1

Computed Properties

  • Exact Mass: 409.20352765g/mol
  • Monoisotopic Mass: 409.20352765g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 87.3Ų

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Additional information on N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)cyclohexanecarboxamide

Comprehensive Overview of N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)cyclohexanecarboxamide (CAS No. 897610-98-9)

N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)cyclohexanecarboxamide (CAS No. 897610-98-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of sulfonamide derivatives, which are widely recognized for their diverse biological activities. The presence of a piperazine ring and a cyclohexanecarboxamide moiety in its structure makes it a promising candidate for further exploration in drug discovery and development.

One of the key aspects of N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)cyclohexanecarboxamide is its potential role in modulating central nervous system (CNS) targets. Researchers have shown interest in its interaction with neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. This has led to inquiries about its possible applications in addressing conditions related to mood disorders and cognitive function, which are among the most searched topics in neuroscience and pharmacology today.

The compound's sulfonyl group and methoxyphenyl substituent contribute to its lipophilicity and binding affinity, making it a subject of interest in structure-activity relationship (SAR) studies. These properties are often discussed in forums and academic circles, especially in the context of drug design and medicinal chemistry. The CAS No. 897610-98-9 is frequently searched in databases like PubChem and ChemSpider, reflecting its relevance in contemporary research.

In addition to its pharmacological potential, N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)cyclohexanecarboxamide has also been explored for its synthetic versatility. The compound serves as a valuable intermediate in the preparation of more complex molecules, a topic that aligns with the growing interest in green chemistry and sustainable synthesis. Researchers often inquire about its reaction pathways and optimization strategies, which are critical for reducing waste and improving yields in industrial applications.

The analytical characterization of this compound is another area of focus. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm its purity and structure. These methods are frequently searched by chemists and quality control professionals, highlighting the compound's importance in method development and analytical validation.

Given the increasing demand for personalized medicine and targeted therapies, N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)cyclohexanecarboxamide represents a fascinating case study. Its potential to interact with specific biological targets aligns with the broader trend of precision medicine, a topic that dominates discussions in both academic and clinical settings. The compound's mechanism of action and pharmacokinetic properties are often queried in search engines, underscoring its relevance to modern therapeutics.

In summary, N-(2-{4-(2-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)cyclohexanecarboxamide (CAS No. 897610-98-9) is a multifaceted compound with significant potential in pharmaceutical research, drug development, and chemical synthesis. Its unique structural attributes and biological activities make it a subject of ongoing investigation, particularly in the context of CNS disorders and sustainable chemistry. As research progresses, this compound is likely to remain a focal point for scientists and industry professionals alike.

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